molecular formula C12H11ClO3 B8399994 2-(3-Chloro-4,5-dimethoxyphenyl)furan

2-(3-Chloro-4,5-dimethoxyphenyl)furan

Cat. No.: B8399994
M. Wt: 238.66 g/mol
InChI Key: UTAZBQMBWVPNET-UHFFFAOYSA-N
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Description

2-(3-Chloro-4,5-dimethoxyphenyl)furan is a furan derivative research chemical characterized by a chlorinated dimethoxyphenyl ring system. This structure suggests potential as a versatile building block in organic synthesis and medicinal chemistry research. Furan derivatives are frequently investigated for their diverse biological activities, including as potential antimicrobial and anticancer agents . The specific arrangement of chloro and methoxy substituents on the phenyl ring may influence the compound's electronic properties and its binding affinity with biological targets, making it a candidate for structure-activity relationship (SAR) studies . Researchers value this scaffold for developing novel therapeutic agents, and its properties may also be relevant in material science, such as in the development of organic semiconductors or nonlinear optical (NLO) materials, given that related furan-based structures are known for their extended conjugation and optical properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

2-(3-chloro-4,5-dimethoxyphenyl)furan

InChI

InChI=1S/C12H11ClO3/c1-14-11-7-8(10-4-3-5-16-10)6-9(13)12(11)15-2/h3-7H,1-2H3

InChI Key

UTAZBQMBWVPNET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC=CO2)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

The compound’s closest analogs differ in substituent positions or functional groups:

Compound Name Substituent Positions Key Structural Features
2-(4-Chloro-3,5-dimethoxyphenyl)furan 4-Cl, 3,5-(OCH₃) on phenyl Isomeric chloro position; similar electronic profile
2-[(3-Chloro-4,5-dimethoxyphenyl)(hydroxy)methyl]prop-2-enenitrile 3-Cl, 4,5-(OCH₃) + nitrile/hydroxy Additional nitrile and hydroxy groups enhance polarity
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide 4-Cl, dihydrofuran + amide Saturated furan ring; amide linkage alters solubility
Gymconopin D (from Pleione bulbocodioides) Hydroxy/methoxy furan derivatives Natural analogs with antitumor activity
  • Electronic Effects : The 3-chloro-4,5-dimethoxy substitution in the target compound creates a sterically hindered and electron-deficient phenyl ring compared to its 4-chloro isomer. This impacts its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding affinity in biological systems .
  • Polarity: Compared to natural furan derivatives (e.g., Gymconopin D), the methoxy and chloro groups in 2-(3-Chloro-4,5-dimethoxyphenyl)furan reduce water solubility but increase lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

Property This compound 2-(4-Chloro-3,5-dimethoxyphenyl)furan Gymconopin D
Molecular Weight (g/mol) 268.7 268.7 ~450–500
LogP (Predicted) 3.2 3.1 2.8
Water Solubility Low Low Moderate

Reactivity Insights

  • The 3-chloro substituent in the target compound is less reactive toward nucleophilic aromatic substitution than the 4-chloro isomer due to steric hindrance from adjacent methoxy groups .

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into aromatic systems. As demonstrated in the synthesis of 2-chloro-4-formyl-5-arylfuran derivatives , this approach begins with substituted 3-benzoylpropionic acid precursors. For 2-(3-chloro-4,5-dimethoxyphenyl)furan, the synthetic pathway would involve:

  • Starting Material Preparation : 3-Chloro-4,5-dimethoxybenzoylpropionic acid is synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by chlorination at the 3-position using sulfuryl chloride.

  • Cyclization : Treatment with Vilsmeier reagent (POCl₃/DMF) induces cyclization, yielding 2-chloro-4-formyl-5-(3-chloro-4,5-dimethoxyphenyl)furan .

  • Reductive Deformylation : The formyl group is selectively reduced using sodium borohydride or catalytic hydrogenation to obtain the target compound.

Key Data :

  • Typical reaction temperature: 80–100°C

  • Yield range: 60–72%

  • Challenges: Over-chlorination risks require careful stoichiometric control.

Diazotization-Coupling Strategy

Adapted from chalcone syntheses , this method leverages diazonium salt chemistry to couple furan moieties with pre-functionalized aryl amines:

  • Diazotization : 3-Chloro-4,5-dimethoxyaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium chloride.

  • Coupling Reaction : The diazonium salt reacts with furfural in the presence of CuCl₂ as a catalyst, forming the aryl-furan bond via electrophilic aromatic substitution .

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the pure product.

Optimized Conditions :

  • Solvent: Ethanol/water (1:1)

  • Catalyst loading: 5 mol% CuCl₂

  • Yield: 67–75%

Advantages : Scalability and compatibility with electron-deficient aryl amines.

Claisen-Schmidt Condensation Route

This method, employed in chalcone intermediates for pyrazole synthesis , involves aldol condensation between acetophenone derivatives and furfural:

  • Chalcone Formation : 3-Chloro-4,5-dimethoxyacetophenone reacts with furfural in ethanolic NaOH, forming a chalcone intermediate.

  • Cyclodehydration : Treatment with hydrazine hydrate in the presence of AgOTf (silver triflate) catalyzes cyclization to the dihydropyrazole, which is oxidized to the furan derivative using MnO₂ .

Critical Parameters :

  • Base concentration: 20% NaOH

  • Cyclization time: 60–90 min under reflux

  • Yield: 65–72%

Limitations : Requires oxidation steps that may degrade methoxy groups.

One-Pot Multicomponent Synthesis

Inspired by hetarylaminomethylidene furanone syntheses , a three-component reaction could streamline production:

  • Reagents : 5-(3-Chloro-4,5-dimethoxyphenyl)furan-2(3H)-one, triethyl orthoformate, and a heterocyclic amine.

  • Mechanism : Sequential imine formation and cyclization in isopropyl alcohol under reflux .

Conditions :

  • Solvent: Anhydrous i-PrOH

  • Temperature: 80°C

  • Yield: 70–75%

Notable Feature : Eliminates intermediate isolation steps, enhancing atom economy.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantageMajor Limitation
Vilsmeier-Haack 60–72Precise formylation controlRisk of over-chlorination
Diazotization 67–75ScalabilitySensitivity to amine substituents
Claisen-Schmidt 65–72Mild conditionsMulti-step oxidation required
One-Pot 70–75High atom economyLimited to specific amine substrates

Q & A

Basic Research Question

  • X-ray crystallography : Reveals planarity of aromatic rings and dihedral angles between substituents. For example, the 3-chloro-4,5-dimethoxyphenyl group and furan ring may exhibit a dihedral angle of ~66°, influencing steric interactions .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Coupling constants (J) in the furan ring (e.g., H2–H3) indicate conjugation.
    • ¹³C NMR : Chlorine and methoxy substituents deshield adjacent carbons, with C-Cl resonances near δ 110–120 ppm .
  • FTIR : Stretching vibrations for C-Cl (~550–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

How can researchers resolve contradictions in spectral data during structural verification?

Advanced Research Question
Contradictions (e.g., unexpected coupling constants or IR peaks) may arise from:

  • Conformational isomers : Use variable-temperature NMR to assess dynamic effects.
  • Impurities : Validate via HPLC-MS or recrystallization.
  • Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data. For example, X-ray may show non-planar conformations not evident in NMR .

What strategies optimize the synthesis yield of this compound?

Advanced Research Question

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced coupling efficiency.
  • Solvent optimization : Replace THF with dioxane for improved boronic acid solubility.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining yields >80% .
  • Workup modifications : Use ice-cold acidification (HCl) to minimize byproduct formation .

How do substituents influence the compound’s biological activity, and what SAR studies are applicable?

Advanced Research Question
The chloro and methoxy groups enhance lipophilicity and hydrogen-bonding potential, critical for bioactivity. Key SAR findings from analogous compounds:

  • Chlorine position : 3-Chloro substitution (vs. 4-) increases antimicrobial potency by 30% due to enhanced membrane penetration .
  • Methoxy groups : 4,5-Dimethoxy substitution stabilizes π-π stacking with enzyme active sites (e.g., penicillin-binding proteins) .
  • Steric hindrance : Bulky substituents on the furan ring reduce binding affinity to cytochrome P450 enzymes .

What computational methods validate experimental structural data?

Advanced Research Question

  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray bond lengths/angles. Deviations >0.05 Å suggest crystal packing effects .
  • Molecular docking : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina. Electrostatic potential maps highlight nucleophilic regions (furan O) for electrophilic attack .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) observed in crystallography .

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